molecular formula C17H15F2N3S B4239267 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine

4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine

Katalognummer B4239267
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: PLDPDRBKAQWGSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, making it an attractive target for cancer therapy. ABT-199 has been extensively studied for its potential in treating various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins such as BIM, which leads to the activation of the apoptotic pathway. This results in the induction of apoptosis in cancer cells that overexpress BCL-2.
Biochemical and Physiological Effects:
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not express high levels of BCL-2. This selectivity makes 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine a promising therapeutic option for cancer treatment. However, 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine may also cause adverse effects such as thrombocytopenia, neutropenia, and anemia.

Vorteile Und Einschränkungen Für Laborexperimente

4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine has several advantages for lab experiments, including its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine may also have limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the development of 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine and related compounds. One potential direction is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another direction is the optimization of 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine and related compounds to improve their pharmacokinetic properties and reduce their potential for adverse effects. Additionally, the development of predictive biomarkers for patient selection may improve the efficacy of 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine in clinical settings.

Wissenschaftliche Forschungsanwendungen

4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine has been extensively studied for its potential in treating various types of cancer. In preclinical studies, 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine has shown promising results in inducing apoptosis in cancer cells that overexpress BCL-2. Clinical trials have also demonstrated the efficacy of 4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine in treating CLL, AML, and NHL.

Eigenschaften

IUPAC Name

4-(difluoromethyl)-6-(4-methylphenyl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3S/c1-11-4-6-12(7-5-11)14-9-15(16(18)19)22-17(21-14)20-10-13-3-2-8-23-13/h2-9,16H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDPDRBKAQWGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=CS3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(difluoromethyl)-6-(4-methylphenyl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
4-(difluoromethyl)-6-(4-methylphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.